molecular formula C19H28N2O5S B2375565 (S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid CAS No. 956042-10-7

(S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid

Cat. No.: B2375565
CAS No.: 956042-10-7
M. Wt: 396.5
InChI Key: DZDMXECOCFIZQE-KRWDZBQOSA-N
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Description

(S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid is a complex organic compound that features a piperidine ring, a tosyl group, and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where p-toluenesulfonyl chloride reacts with the piperidine derivative in the presence of a base.

    Amidation: The carboxamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid involves its interaction with specific molecular targets. The piperidine ring and tosyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with (S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid.

    Tosyl Compounds: Tosyl chloride and other tosylated compounds have similar functional groups.

Uniqueness

This compound is unique due to the combination of its piperidine ring, tosyl group, and carboxamido group, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-4-methyl-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-13(2)12-17(19(23)24)20-18(22)15-8-10-21(11-9-15)27(25,26)16-6-4-14(3)5-7-16/h4-7,13,15,17H,8-12H2,1-3H3,(H,20,22)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDMXECOCFIZQE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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